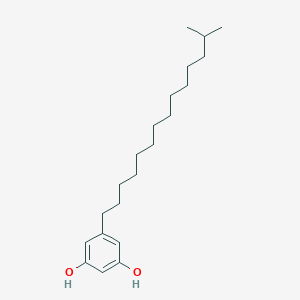

Adipostatin B

Description

Structure

3D Structure

Properties

CAS No. |

144284-17-3 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

5-(13-methyltetradecyl)benzene-1,3-diol |

InChI |

InChI=1S/C21H36O2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(23)16-19/h15-18,22-23H,3-14H2,1-2H3 |

InChI Key |

AYZBMIJCGJIGNK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |

Other CAS No. |

144284-17-3 |

Synonyms |

5-isopentadecylresorcinol adipostatin B |

Origin of Product |

United States |

Biosynthesis and Chemoenzymatic Production of Adipostatin B and Analogs

Proposed Biosynthetic Pathways for Adipostatins

The biosynthesis of adipostatins, including Adipostatin B, is proposed to follow a pathway that involves the crucial action of polyketide synthases. These enzymes construct the characteristic resorcinol (B1680541) core and the attached alkyl side chain.

Involvement of Polyketide Synthases (PKS) in Adipostatin Biogenesis

Polyketide synthases (PKSs) are a diverse family of enzymes responsible for the biosynthesis of a vast array of natural products. mdpi.com In the case of adipostatins, these enzymes utilize acyl-CoA precursors to assemble the final molecule. mdpi.com The process is initiated with a long-chain acyl-CoA starter unit, derived from fatty acid metabolism, which is then extended by several malonyl-CoA units. nih.gov This iterative process, catalyzed by the PKS, builds the polyketide chain that will ultimately form the adipostatin scaffold. mdpi.comnih.gov

Role of Type III Polyketide Synthase (T3PKS) Mechanisms

Research has specifically implicated Type III polyketide synthases (T3PKSs) in the biogenesis of adipostatins. nih.govnih.gov These enzymes are unique in their iterative mechanism of catalysis, where they condense the starter and extender units to form a linear polyketide chain. nih.gov Following the extension phase, the T3PKS facilitates an intramolecular aldol (B89426) cyclization reaction. nih.gov This crucial step, occurring between specific carbon atoms (C-2 and C-7) of the polyketide intermediate, results in the formation of the characteristic 1,3-dihydroxylated benzene (B151609) ring, or resorcinol core, of the adipostatin molecule. nih.govdntb.gov.ua The identification of a T3PKS from the producing organism Streptomyces davawensis DSM101723 has provided direct evidence for its central role in adipostatin biosynthesis. nih.govnih.gov

Genetic Basis of Adipostatin Biosynthesis

The ability of microorganisms to produce this compound is encoded within their genetic material in the form of biosynthetic gene clusters (BGCs). Understanding these BGCs is key to manipulating the production of adipostatins and creating new derivatives.

Identification and Characterization of Biosynthetic Gene Clusters

The advent of genome sequencing and bioinformatic tools like antiSMASH has enabled the identification of the genetic blueprints for natural product biosynthesis. nih.govsc.edu In the case of this compound, analysis of the genome of the producing strain, Streptomyces davawensis DSM101723, revealed a BGC responsible for its synthesis. nih.govsc.edu This cluster contains the gene encoding the essential Type III polyketide synthase (T3PKS), which was named adp. nih.gov Phylogenetic analysis showed that this Adp enzyme clustered with other known resorcinol-producing T3PKSs, further supporting its role in adipostatin biosynthesis. nih.gov Further investigation of the adp BGC in S. davawensis DSM101723 also identified a "sulfation cassette". researchgate.netnih.gov This cassette includes a gene for a sulfotransferase (AdpST) and genes for the biosynthesis of the sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.netnih.govresearchgate.net This discovery suggests that the producing organism can generate sulfated versions of adipostatins. researchgate.netnih.gov

| Gene/Enzyme | Function in Adipostatin Biosynthesis | Producing Organism |

| adp (gene) | Encodes the Type III polyketide synthase (Adp) | Streptomyces davawensis DSM101723 |

| Adp (enzyme) | Catalyzes the condensation of a long-chain acyl-CoA and malonyl-CoA units, followed by cyclization to form the adipostatin core. | Streptomyces davawensis DSM101723 |

| adpST (gene) | Encodes the sulfotransferase (AdpST) | Streptomyces davawensis DSM101723 |

| AdpST (enzyme) | Catalyzes the mono- and di-sulfation of adipostatins. researchgate.netnih.gov | Streptomyces davawensis DSM101723 |

| PAPS biosynthetic cassette | Genes involved in the synthesis of the sulfate donor PAPS. researchgate.netnih.gov | Streptomyces davawensis DSM101723 |

Gene Expression and Engineering for Analog Production

The identification of the adp gene has opened up possibilities for genetic engineering to produce novel adipostatin analogs. nih.gov By manipulating the biosynthetic pathway, researchers aim to create derivatives with altered alkyl chains, which could lead to improved biological activities. nih.gov One strategy involves expressing the adp gene in a heterologous host that may provide different starter units for the PKS, leading to the production of adipostatins with varied side chains. researchgate.net Furthermore, the discovery of the sulfotransferase AdpST, capable of both mono- and di-sulfation, presents another avenue for generating structural diversity. researchgate.netnih.gov Engineering the expression of adpST alongside the PKS could lead to the production of a range of sulfated adipostatin analogs.

Heterologous Expression Systems for Adipostatin Production

To overcome the limitations of relying on the native producing strains, scientists have turned to heterologous expression systems. These systems involve introducing the adipostatin biosynthetic genes into a more genetically tractable and faster-growing host organism.

The adp gene from S. davawensis DSM101723 has been successfully cloned and expressed in both Streptomyces coelicolor M1152 and Escherichia coli BL21(DE3). nih.gov Expression in S. coelicolor resulted in a higher yield of Adipostatins A and B compared to the native strain. nih.gov More remarkably, when the adp gene was expressed in E. coli, the host produced not only Adipostatins A and B but also nine additional alkylresorcinol analogs. nih.govnih.gov This is likely due to the different pool of fatty acid-derived building blocks available in E. coli compared to Streptomyces. nih.gov This demonstrates the power of heterologous expression as a tool for both increasing production and generating novel chemical diversity. nih.govresearchgate.net The successful expression of the adipostatin biosynthetic machinery in these hosts provides a platform for further engineering efforts and the sustainable production of these compounds and their analogs. researchgate.net

| Heterologous Host | Gene(s) Expressed | Products | Significance |

| Streptomyces coelicolor M1152 | adp | Adipostatin A and B | Higher yield compared to the native producer. nih.gov |

| Escherichia coli BL21(DE3) | adp | Adipostatin A, B, and nine additional analogs. nih.govnih.gov | Generation of novel adipostatin analogs through the incorporation of different building blocks. nih.gov |

| Escherichia coli BL21 | adp BGC | Sulfated adipostatins | Connects the adp BGC to the production of sulfated derivatives. researchgate.net |

| Escherichia coli BL21 | adpST | Mono- and di-sulfated adipostatins (when fed this compound) | Confirms the function of AdpST in sulfation. researchgate.net |

Escherichia coli as a Host System

The heterologous expression of biosynthetic gene clusters in a well-characterized host is a powerful strategy for the production and diversification of natural products. Escherichia coli has emerged as a workhorse for this purpose due to its rapid growth, well-understood genetics, and the availability of a vast array of molecular biology tools. frontiersin.orgconicet.gov.ar For the production of this compound and its analogs, specific strains and vector systems have been instrumental.

The most commonly utilized strain for expressing polyketide synthases, including the one responsible for this compound, is E. coli BL21(DE3). nih.govnih.gov This strain is favored because it is deficient in the Lon and OmpT proteases, which minimizes the degradation of heterologously expressed proteins. royalsocietypublishing.org The (DE3) designation indicates that the strain contains a lysogen of the λDE3 prophage, which carries the gene for T7 RNA polymerase under the control of the lacUV5 promoter. This allows for high-level transcription of a target gene that is placed under the control of a T7 promoter, which is inducible by isopropyl-β-D-1-thiogalactopyranoside (IPTG). nih.govd-nb.info

For cloning and expression of the adipostatin biosynthetic gene (adp), vectors such as the pACYCDuet-1 have been successfully employed. nih.gov This vector is particularly advantageous as it is designed for the co-expression of two target genes, each with its own T7 promoter, lac operator, and ribosome binding site. merckmillipore.com This feature is beneficial when multiple enzymes are needed to construct a complete biosynthetic pathway or to introduce modifying enzymes for diversification. The pACYCDuet-1 vector possesses the P15A replicon, making it compatible with other popular expression vectors like those in the pET series, which allows for the simultaneous expression of multiple proteins from different plasmids within the same cell. merckmillipore.com

The cultivation conditions for recombinant E. coli producing this compound are critical for maximizing yield. Typically, cultures are grown in Luria-Bertani (LB) broth at 37°C to a mid-log phase (OD600 of 0.6-0.9). nih.govroyalsocietypublishing.org Following this growth phase, protein expression is induced by the addition of IPTG, often at a concentration ranging from 0.1 to 1.0 mM. nih.govroyalsocietypublishing.org To enhance the proper folding and solubility of the expressed enzymes, the temperature is often lowered to a range of 18-30°C during the induction and production phase. nih.govgoogle.comfrontiersin.org The pH of the culture medium is also a critical parameter, typically maintained between 6.7 and 7.0 for optimal growth and production. google.combutantan.gov.br

Strategies for Chemical Diversification through Biosynthetic Manipulation

A significant advantage of using a heterologous host like E. coli is the ability to generate novel analogs of a target natural product through biosynthetic manipulation. This approach leverages the inherent metabolic environment of the host and the promiscuity of the biosynthetic enzymes.

One primary strategy for diversification is the heterologous expression of the core biosynthetic enzyme in a host that provides a different set of precursor molecules than the native producer. The biosynthesis of adipostatins is catalyzed by a type III polyketide synthase (PKS). nih.gov These enzymes iteratively condense a long-chain acyl-CoA starter unit with several malonyl-CoA extender units. nih.gov When the adp gene, identified from the native producer Streptomyces davawensis DSM101723, was expressed in E. coli BL21(DE3), the host's distinct fatty acid metabolism provided a different pool of alkyl-CoA starter units for the PKS. nih.gov This resulted in the production not only of Adipostatins A and B but also nine additional alkylresorcinol analogs, including two previously undiscovered compounds. nih.govgoogle.com This demonstrates that the genetic capacity of the expression host can be a powerful tool for generating structural diversity. nih.gov

Another effective strategy is the introduction of tailoring enzymes into the E. coli host alongside the core PKS. These enzymes can perform post-PKS modifications on the adipostatin scaffold. For instance, a sulfotransferase (AdpST) from S. davawensis, co-clustered with the adipostatin-encoding PKS, was identified and expressed in an E. coli host. researchgate.net This enzyme was found to catalyze the sulfation of the resorcinol headgroup of adipostatins, leading to the production of novel mono- and di-sulfated adipostatin analogs. researchgate.net This chemoenzymatic approach, combining the biosynthetic production of the core structure with enzymatic modification, expands the chemical space of the natural product family.

Furthermore, precursor-directed biosynthesis can be employed by feeding synthetic building blocks to the E. coli culture. The inherent flexibility of some biosynthetic enzymes allows them to incorporate these unnatural precursors, leading to the generation of novel derivatives with modified biological activities. nih.gov While not explicitly detailed for this compound in the reviewed literature, this remains a viable and widely used strategy for diversifying polyketides produced in heterologous hosts.

Table of Adipostatin Analogs Produced in E. coli

| Compound | Host System | Method of Diversification | Reference |

| Adipostatin A | E. coli BL21(DE3) expressing adp gene | Heterologous expression using host precursors | nih.gov |

| This compound | E. coli BL21(DE3) expressing adp gene | Heterologous expression using host precursors | nih.gov |

| Adipostatins 3-11 (including two new analogs) | E. coli BL21(DE3) expressing adp gene | Heterologous expression using host precursors | nih.govgoogle.com |

| Mono-sulfated Adipostatin Analogs | E. coli BL21 expressing adpST | Introduction of a tailoring enzyme (sulfotransferase) | researchgate.net |

| Di-sulfated Adipostatin Analogs | E. coli BL21 expressing adpST | Introduction of a tailoring enzyme (sulfotransferase) | researchgate.net |

Biological Activities and Molecular Mechanisms of Adipostatin B

Enzyme Inhibition Studies

Adipostatin B and its related congeners have been shown to inhibit several key enzymes involved in various metabolic and pathogenic pathways.

Glycerol-3-Phosphate Dehydrogenase (GPDH) Inhibition by this compound

This compound was identified as an inhibitor of glycerol-3-phosphate dehydrogenase (GPDH, EC 1.1.1.8), an essential enzyme in triacylglycerol synthesis in adipocytes. nih.govresearchgate.net Isolated from the culture broth of Streptomyces cyaneus, this compound, along with its congener Adipostatin A, demonstrated notable inhibitory activity against GPDH. nih.gov The half-maximal inhibitory concentration (IC50) for this compound was determined to be 4.5 µM. nih.gov The inhibition of GPDH is significant as this enzyme catalyzes the conversion of dihydroxyacetone phosphate (B84403) (DHAP) to glycerol-3-phosphate (G3P), a crucial step for glycolysis, lipogenesis, and the reoxidation of cytosolic NADH. semanticscholar.org The inhibitory action of adipostatins on GPDH suggests a potential role in modulating lipid metabolism. nih.govsemanticscholar.org

Phosphopantothenoylcysteine Synthetase (PPCS) Inhibition by Adipostatin Congeners

Phosphopantothenoylcysteine synthetase (PPCS) is a key enzyme in the biosynthesis of coenzyme A (CoA), a vital molecule in numerous metabolic pathways. researchgate.netnih.govucr.ac.cr This makes PPCS a promising target for the development of new antimicrobial agents. researchgate.netnih.govucr.ac.crnih.gov While this compound itself showed minimal inhibitory activity against S. pneumoniae PPCS at concentrations up to 300 µM, several of its congeners were found to be potent inhibitors. nih.gov Specifically, Adipostatins E, F, G, and I exhibited significant in vitro inhibition of PPCS with IC50 values of 0.93 µM, 7.1 µM, 4.3 µM, and 6.62 µM, respectively. nih.gov This suggests that structural features, such as the length and branching of the alkyl chain, play a critical role in the inhibitory activity against PPCS. nih.gov These findings identify the adipostatin class as the first known natural product inhibitors of PPCS. nih.gov

Asparaginyl-tRNA Synthetase Inhibition by Adipostatin Congeners (e.g., parasitic Brugia malayi enzyme)

Asparaginyl-tRNA synthetase (AsnRS) is an essential enzyme for protein synthesis and has been identified as a drug target, particularly in parasites like Brugia malayi, the causative agent of lymphatic filariasis. bioaustralis.comresearchgate.netnih.govmsu.edu Adipostatin congeners, specifically Adipostatins A, B, C, and D, have been identified as inhibitors of Brugia malayi AsnRS. bioaustralis.comresearchgate.netnih.govproquest.comresearchgate.net These compounds were discovered through high-throughput screening of microbial extracts and were shown to be capable of killing adult Brugia worms. researchgate.net The targeting of a parasitic AsnRS, which differs from its human counterpart, presents a promising avenue for developing antifilarial drugs with a novel mechanism of action. researchgate.netmsu.edu

SARS-CoV-2 Main Protease (3CLpro) Inhibitory Activity of this compound

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govnih.gov this compound has been identified as an inhibitor of this enzyme. nih.govresearchgate.net In an in vitro assay, this compound demonstrated dose-dependent inhibitory activity against SARS-CoV-2 3CLpro with an IC50 value of 13.0 µM. nih.govresearchgate.net Importantly, it did not show cytotoxicity in a HeLa cell line at concentrations up to 200 µM. nih.gov This discovery was the first to report SARS-CoV-2 main protease inhibitory activity for the adipostatin class of compounds. nih.govresearchgate.net Molecular docking studies suggest that adipostatins can stably bind to the Mpro binding site, highlighting their potential as a scaffold for developing new anti-COVID-19 therapies. researchgate.netresearchgate.net

| Compound | Target Enzyme | Organism/Virus | IC50 Value (µM) |

|---|---|---|---|

| This compound | Glycerol-3-Phosphate Dehydrogenase (GPDH) | N/A | 4.5 nih.gov |

| Adipostatin A | Glycerol-3-Phosphate Dehydrogenase (GPDH) | N/A | 4.1 nih.govcaymanchem.comcaymanchem.commedchemexpress.com |

| This compound | Phosphopantothenoylcysteine Synthetase (PPCS) | S. pneumoniae | Minimal inhibition up to 300 µM nih.gov |

| Adipostatin E | Phosphopantothenoylcysteine Synthetase (PPCS) | S. pneumoniae | 0.93 nih.govucr.ac.crnih.gov |

| Adipostatin F | Phosphopantothenoylcysteine Synthetase (PPCS) | S. pneumoniae | 7.1 nih.gov |

| Adipostatin G | Phosphopantothenoylcysteine Synthetase (PPCS) | S. pneumoniae | 4.3 nih.gov |

| Adipostatin I | Phosphopantothenoylcysteine Synthetase (PPCS) | S. pneumoniae | 6.62 nih.gov |

| This compound | SARS-CoV-2 Main Protease (3CLpro) | SARS-CoV-2 | 13.0 nih.govresearchgate.net |

| Adipostatin A | SARS-CoV-2 Main Protease (3CLpro) | SARS-CoV-2 | >200 nih.gov |

Cellular Level Investigations

The biological effects of this compound have also been studied at the cellular level, particularly in the context of fat cell development.

Modulation of Triglyceride Accumulation in Cellular Systems

This compound, identified as 5-isopentadecylresorcinol, has been shown to modulate the accumulation of triglycerides within cellular systems, a key process in adipogenesis. jst.go.jpcapes.gov.br Research has demonstrated that this compound prevents the accumulation of triglycerides in 3T3-L1 cells, a well-established murine preadipocyte cell line used for studying adipose conversion. jst.go.jpcapes.gov.brnih.gov

The primary mechanism for this activity is the inhibition of glycerol-3-phosphate dehydrogenase (GPDH). jst.go.jpcapes.gov.br This enzyme plays a critical role in the synthesis of triglycerides by catalyzing the conversion of dihydroxyacetone phosphate to glycerol-3-phosphate, a backbone for triglyceride molecules. researchgate.netnih.gov this compound was found to inhibit GPDH with an IC₅₀ value of 4.5 µM. jst.go.jpcapes.gov.brnih.gov Its close analog, Adipostatin A (5-n-pentadecylresorcinol), exhibited a slightly more potent inhibition with an IC₅₀ of 4.1 µM. jst.go.jpcapes.gov.brnih.gov This inhibitory action on a key lipogenic enzyme directly contributes to the observed reduction in triglyceride storage in cultured adipocytes. jst.go.jpcapes.gov.br

Table 1: Inhibition of Glycerol-3-Phosphate Dehydrogenase (GPDH) by Adipostatins

| Compound | Structure | IC₅₀ (µM) | Source Organism |

|---|---|---|---|

| This compound | 5-isopentadecylresorcinol | 4.5 | Streptomyces cyaneus 2299-SV1 |

| Adipostatin A | 5-n-pentadecylresorcinol | 4.1 | Streptomyces cyaneus 2299-SV1 |

Cellular Proliferation Inhibition in Carcinoma Cell Lines for Structure-Activity Relationship Studies

The cytotoxic potential of the adipostatin class of compounds has been evaluated against various carcinoma cell lines, providing insights into their structure-activity relationships. While direct studies focusing solely on this compound's anti-proliferative effects are limited in the provided context, research on its close structural analog, Adipostatin A, offers valuable comparative data.

In one study, the cytotoxicity of synthetic Adipostatin A was assessed against human KB carcinoma cell lines. tandfonline.comnih.govresearchgate.net Adipostatin A demonstrated cytotoxic activity with an IC₅₀ value of 10.6 µM. researchgate.net This research highlights that the long alkyl chain is crucial for its cytotoxic effects. researchgate.net Further studies on other resorcinolic lipids have also pointed to the importance of the amphiphilic character, conferred by the resorcinol (B1680541) ring and the long carbon chain, for the inhibition of tumor cell growth. nih.gov The structural difference between Adipostatin A (a linear pentadecyl chain) and this compound (a branched isopentadecyl chain) is a key factor in structure-activity relationship analyses, suggesting that such variations can influence biological potency, as seen in their antimicrobial activities. nih.gov

Antimicrobial Efficacy

This compound is among a class of adipostatins that exhibit significant inhibitory activity against Gram-positive bacteria, including several ESKAPE pathogens. nih.gov In broth microdilution assays, adipostatins have shown minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against these pathogens. nih.gov

Structure-activity relationship studies indicate that the nature of the alkyl tail influences potency. nih.gov Notably, adipostatins with branched alkyl tails, such as this compound, have demonstrated more potent inhibitory activity against Enterococcus faecalis compared to analogs with linear tails. nih.gov Other Gram-positive pathogens susceptible to adipostatins include Bacillus subtilis, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

In contrast to its efficacy against Gram-positive organisms, this compound and most other adipostatins exhibit little to no significant inhibitory activity against Gram-negative pathogens. nih.gov Testing against species such as Klebsiella pneumoniae and Pseudomonas aeruginosa showed a general lack of effectiveness. nih.gov One exception noted was an adipostatin analog with a very short alkyl chain (Adipostatin 3), which inhibited K. pneumoniae growth, suggesting that the long lipid tail common to this compound may hinder its activity against Gram-negative bacteria. nih.gov

A primary molecular mechanism underlying the antimicrobial activity of the adipostatin class is the inhibition of the Coenzyme A (CoA) biosynthetic pathway. researchgate.netnih.govnih.gov This pathway is essential for all organisms, and its disruption can be lethal to bacteria. frontiersin.orgwikipedia.org

Adipostatins have been identified as inhibitors of phosphopantothenoylcysteine synthetase (PPCS), a key enzyme in the CoA pathway. nih.govmdpi.com By targeting this enzyme, adipostatins interrupt the synthesis of CoA, a vital cofactor involved in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. wikipedia.orgnih.gov This inhibition of a fundamental biosynthetic pathway provides a clear mechanism for the observed growth inhibition in susceptible bacteria. nih.gov

Table 2: Antimicrobial Activity Profile of Adipostatin Class Compounds

| Pathogen Type | Activity Level | Example Pathogens | Noted SAR Feature |

|---|---|---|---|

| Gram-Positive | Generally Active (MICs 1-64 µg/mL) | E. faecalis, S. aureus (MRSA), E. faecium (VRE) | Branched tails (like this compound) show higher potency against E. faecalis. |

| Gram-Negative | Generally Inactive | K. pneumoniae, P. aeruginosa | Long alkyl chains appear to be detrimental to activity. |

Anti-parasitic Efficacy

In addition to their other biological activities, Adipostatin A and B have been reported to possess anti-parasitic properties. nih.govresearchgate.netresearchgate.net Research has highlighted their activity against the lymphatic filariasis parasite, Brugia malayi. researchgate.netresearchgate.net

The mechanism of this anti-parasitic action involves the inhibition of the parasite's asparaginyl-tRNA synthetase (AsnRS). nih.gov Adipostatins A through D were found to inhibit this essential enzyme and were also shown to kill adult Brugia malayi parasites in vitro. nih.govresearchgate.net The killing effect on adult worms was observed without significant general cytotoxicity to host cells. researchgate.net While specific IC₅₀ values for this compound against the parasite are not detailed in the provided search results, its inclusion among the active adipostatins A-D confirms its efficacy. nih.govresearchgate.net

Activity Against Filarial Parasites (e.g., Brugia malayi)

Research has demonstrated that this compound, along with other adipostatins, exhibits activity against the human filarial parasite Brugia malayi, a causative agent of lymphatic filariasis. researchgate.net A key finding is the ability of these compounds to kill adult Brugia worms in vitro. researchgate.net This is a significant attribute, as many current antifilarial drugs are primarily effective against the larval stage (microfilariae) and have limited macrofilaricidal (adult worm-killing) effects. rsc.orgfrontiersin.org

The molecular mechanism behind this antifilarial activity has been identified. This compound acts as an inhibitor of the parasite's asparaginyl-tRNA synthetase (AsnRS). researchgate.netbioaustralis.comnaturalproducts.net This enzyme is crucial for protein synthesis, as it is responsible for attaching the amino acid asparagine to its corresponding tRNA molecule. By inhibiting AsnRS, this compound effectively disrupts protein production within the parasite, leading to its death. researchgate.net

**Table 1: Research Findings on this compound Activity Against *Brugia malayi***

| Finding | Molecular Mechanism | Source |

|---|---|---|

| Kills adult Brugia malayi parasites in vitro. | Inhibition of asparaginyl-tRNA synthetase (AsnRS). | researchgate.net |

| Identified as an inhibitor of B. malayi AsnRS through high-throughput screening. | Blocks the essential process of protein synthesis. | researchgate.netbioaustralis.com |

Comparative Biological Activity and Selectivity

The biological activity of adipostatins is influenced by their chemical structure, particularly the nature of the alkyl side chain. nih.gov Studies comparing different adipostatins have provided insights into the structure-activity relationship and the selectivity of this compound.

One important aspect of selectivity is the compound's effect on the host. Adipostatins, including this compound, were found to kill adult Brugia worms at concentrations that did not show significant general cytotoxicity to human cells, indicating a favorable selectivity profile for targeting the parasite over the host. researchgate.net

Comparative studies have also highlighted how modifications to the alkyl chain impact efficacy. For instance, the killing effect against adult B. malayi worms is more potent for adipostatins with linear alkyl tails compared to those with branched tails. nih.gov In contrast, the inhibitory activity of adipostatins against the bacterium Enterococcus faecalis is 5 to 9 times more potent for compounds with branched alkyl tails. nih.gov

Furthermore, the activity of adipostatins varies against different types of organisms. Adipostatins generally show stronger inhibitory activity against Gram-positive bacteria than Gram-negative pathogens. nih.govmdpi.com For example, while this compound itself was found to have minimal inhibitory activity against the phosphopantothenoylcysteine synthetase (PPCS) from S. pneumoniae, other adipostatins with different chain lengths and branching (E, G, and I) showed significant inhibition. nih.gov This suggests that the structural characteristics of this compound make it particularly suited for certain biological targets, such as the AsnRS of B. malayi, over others.

Table 2: Comparative Activity and Selectivity of Adipostatins

| Comparison | Observation | Implication for this compound | Source |

|---|---|---|---|

| Host vs. Parasite | Kills adult B. malayi at concentrations not significantly cytotoxic to human cells. | Suggests good selectivity for the parasite. | researchgate.net |

| Alkyl Chain Structure (vs. B. malayi) | Linear alkyl tails are more effective against adult B. malayi than branched tails. | This compound has a branched (iso-form) pentadecyl chain, suggesting its activity might be modulated by this feature. | libis.benih.gov |

| Alkyl Chain Structure (vs. Bacteria) | Branched alkyl tails are more potent against E. faecalis. | The branched structure may confer different activity spectra against different organisms. | nih.gov |

| Target Enzyme (PPCS) | This compound showed minimal inhibition of S. pneumoniae PPCS, unlike other adipostatins. | Demonstrates target-specific activity based on structure. | nih.gov |

| Bacterial Spectrum | Generally more active against Gram-positive than Gram-negative bacteria. | Indicates a degree of selectivity within the bacterial kingdom. | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of Adipostatin B and Its Analogs

Impact of Alkyl Chain Length and Branching on Biological Activities

The length and branching of the C-5 alkyl chain are critical determinants of the biological potency and selectivity of adipostatin analogs. Research indicates that these structural features play a significant role in various activities, including antibacterial and enzyme inhibition.

Generally, adipostatins with shorter alkyl chains have demonstrated stronger inhibitory effects against certain Gram-positive bacteria. For example, adipostatin analogs with shorter chains, such as compounds designated 3, 4, and 7 in one study, showed potent activity against Bacillus subtilis, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL. nih.gov One analog, compound 3, which possesses the shortest alkyl chain among a series of eleven tested adipostatins, was also uniquely active against the Gram-negative pathogen Klebsiella pneumoniae. nih.gov This suggests that a critical chain length may be required for optimal bioactivity. nih.gov

Branching of the alkyl chain also profoundly influences biological activity. Adipostatin B itself is characterized by an isopentadecyl chain, a branched structure. nih.gov Studies comparing adipostatins with branched versus linear alkyl tails have revealed differential activity depending on the biological target. For instance, adipostatins featuring branched alkyl tails were found to be 5 to 9 times more potent against Enterococcus faecalis than their counterparts with linear tails. nih.gov Conversely, for activity against adult Brugia malayi worms, the trend is reversed, with linear-tailed adipostatins showing greater efficacy. nih.gov This highlights how chain architecture can be tailored to achieve target-specific potency. The differential in vitro activity observed among various adipostatins points to a clear structure-activity relationship where both aliphatic chain length and terminal branching are key factors. nih.gov

| Compound/Analog Class | Alkyl Chain Characteristics | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| Adipostatins 3, 4, 7 | Shorter alkyl chains | B. subtilis, MRSA, VRE | Generally stronger inhibitory activity (MICs 1–8 µg/mL) | nih.gov |

| Adipostatin 3 | Shortest alkyl chain in the series | K. pneumoniae | Inhibitory activity (MIC 8 µg/mL) | nih.gov |

| Adipostatins with branched tails | Branched alkyl chains | E. faecalis | 5 to 9-fold more potent than linear-tailed analogs | nih.gov |

| Adipostatins with linear tails | Linear alkyl chains | Adult B. malayi worms | More potent than branched-tailed analogs | nih.gov |

Influence of Unsaturation and Hydroxylation on Bioactivity

Modifications to the alkyl chain, such as the introduction of double bonds (unsaturation) and hydroxyl groups (hydroxylation), provide another layer of structural diversity and a means to modulate the biological profile of adipostatins. nih.gov These functionalizations can significantly alter the physicochemical properties of the molecule, thereby affecting its interaction with biological targets.

The degree of unsaturation in the lipid tail has been shown to have varied but significant effects on the biological activities of adipostatins. nih.gov The precise location of these double bonds is crucial for activity, and advanced analytical techniques, such as microgram-scale meta-chloroperoxybenzoic acid (mCPBA) epoxidation combined with MS/MS analysis, have been employed to unambiguously determine their positions. nih.govresearchgate.net While specific trends are still under investigation, the presence and configuration of double bonds are recognized as key factors influencing the antibacterial and SARS-CoV-2 3CLpro inhibitory activities of this class of compounds. nih.gov

Hydroxylation of the alkyl chain is another important modification. The introduction of a hydroxyl group can increase the polarity of the lipid tail and potentially introduce new hydrogen bonding interactions with target enzymes or membranes. For example, Adipostatin 11, despite having the longest alkyl chain in a tested series (which would typically suggest lower activity), exhibited moderate inhibitory activity against three Gram-positive bacterial strains. nih.gov This activity is attributed to the presence of a hydroxyl group on its alkyl chain, which appears to compensate for the potentially unfavorable effect of the long chain. nih.gov This finding underscores that functionalization can be a powerful strategy to enhance the bioactivity of adipostatin analogs that might otherwise be less potent.

| Structural Modification | Compound/Analog | Observed Effect | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Unsaturation | Various Adipostatin Analogs | Degree of unsaturation has significant but varied impacts on bioactivity. | Antibacterial activity, SARS-CoV-2 3CLpro inhibition | nih.gov |

| Hydroxylation | Adipostatin 11 | Confers moderate inhibitory activity despite a long alkyl chain. | Gram-positive bacteria (B. subtilis, MRSA, VRE) | nih.gov |

| Hydroxylation | Adipostatin 6 | Presence of an oxygenated methine confirmed hydroxylation of the alkyl chain. | Structural characterization | nih.gov |

Relationship Between Resorcinol (B1680541) Core Modifications and Activity

The 1,3-dihydroxylated benzene (B151609) ring, or resorcinol core, is the defining feature of adipostatins and related alkylresorcinols. nih.gov Modifications to this aromatic core, such as the substitution of the phenolic hydroxyl groups or the addition of other functional groups to the ring, can significantly impact the molecule's biological properties.

The phenolic hydroxyl groups are critical for the activity of many resorcinolic lipids, often contributing to their antioxidant properties and ability to interact with protein targets. nih.govmdpi.com Altering this core can modulate activity and potency. For example, studies on the related resorcinolic lipid climacostol (B135178) showed that adding a methyl group to the aromatic ring enhanced its antimicrobial and cytotoxic effects. mdpi.com In another study, the addition of a hydroxyl group to the resorcinol ring of a climacostol analogue was found to modulate its mechanism of action, inducing programmed cell death in protistan cells. researchgate.net

Another significant modification is sulfation. The discovery of a bacterial sulfotransferase, AdpST, capable of adding one or two sulfate (B86663) groups to the resorcinol core of adipostatins represents a novel biosynthetic modification. researchgate.net Sulfation is a common biological strategy to alter the solubility, polarity, and bioactivity of molecules. researchgate.net The creation of mono- and di-sulfated adipostatin analogs introduces new physicochemical properties that could lead to novel biological activities or improved pharmacological profiles. researchgate.net Furthermore, modifications like monoacetylation have been shown to be effective; for instance, monoacetylation in the ortho position of a related bromo-hydroquinone derivative resulted in a potent 5-lipoxygenase (5-LOX) inhibitor. researchgate.net These findings collectively demonstrate that the resorcinol core is a viable site for chemical modification to fine-tune the biological activity of adipostatin analogs.

| Modification Type | Compound Class/Analog | Specific Modification | Resulting Activity/Effect | Reference |

|---|---|---|---|---|

| Methylation | Climacostol Analog (AN1) | Addition of a methyl group to the aromatic ring | Appreciably higher toxicity against pathogenic microbes and protists | mdpi.comresearchgate.net |

| Hydroxylation | Climacostol Analog (AN2) | Addition of a hydroxyl group to the aromatic ring | Induced programmed cell death in protistan cells | researchgate.net |

| Sulfation | Adipostatin Analogs | Mono- and di-sulfation of the resorcinol hydroxyl groups by AdpST | Alters polarity and solubility; potential for novel bioactivities | researchgate.net |

| Acetylation | Bromo-hydroquinone Analog | Monoacetylation in ortho position | Potent 5-LOX inhibition | researchgate.net |

Computational and Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques are increasingly valuable tools for understanding the structure-activity relationships of complex natural products like this compound at the molecular level. These in silico methods complement experimental data by providing insights into how these molecules interact with their biological targets.

Molecular docking is a prominent computational approach used to predict the binding orientation and affinity of a small molecule to a protein target. For example, docking analyses have been used to elucidate the interactions of resorcinol and quinone analogs with the catalytic sites of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net Such studies revealed key interactions with specific amino acid residues, such as Tyr355 and Arg120 in COX enzymes, and showed how the hydrophobic alkyl chains occupy a substrate channel. researchgate.net Similar approaches could be applied to this compound to understand its inhibition of targets like glycerol-3-phosphate dehydrogenase. nih.gov

Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability. researchgate.net For instance, MD simulations have been used to confirm the stable binding of related compounds to the main protease (Mpro) of SARS-CoV-2. researchgate.net

Pharmacophore modeling is another powerful tool. This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. In one structure-based study, an energy-based pharmacophore (e-pharmacophore) model was generated from the crystal structure of a target enzyme, which was then used for high-throughput virtual screening to identify novel inhibitors. nih.gov While specific computational studies focusing exclusively on this compound are not extensively documented in the public domain, the application of these methods to structurally related resorcinols demonstrates their immense potential for rationalizing observed SAR data and guiding the design of new, more potent adipostatin analogs. researchgate.netnih.gov

Advanced Research Methodologies Applied to Adipostatin B Studies

Bioassay Development and Optimization (e.g., enzymatic assays, cellular assays)

Bioassays are fundamental tools for measuring the biological activity or potency of a compound like Adipostatin B. nih.gov The development of these assays is a complex process that involves identifying a measurable signal that corresponds to the molecule's biological activity, determining the dose-response relationship, and optimizing the method for accuracy and repeatability. nih.govmdpi.com

In the specific context of this compound, researchers developed enzymatic assays to screen for and characterize its inhibitory effects. A primary target was glycerol-3-phosphate dehydrogenase, an enzyme that serves as a key link between carbohydrate and lipid metabolism. nih.govwikipedia.org this compound was found to inhibit this enzyme with an IC50 value of 4.5 µM, demonstrating a specific molecular interaction. nih.gov

Cellular assays have also been instrumental. To assess its anti-adipogenic potential, this compound was tested in 3T3-L1 cells, a standard in vitro model for adipogenesis. nih.gov These assays revealed that the compound could prevent the accumulation of triglycerides within these cells, providing a functional readout of its activity in a relevant biological context. nih.gov Furthermore, to explore other biological activities, broth microdilution assays were employed to determine the minimum inhibitory concentrations (MICs) of various adipostatins against pathogenic bacteria, revealing their potential as antimicrobial agents. nih.gov

Table 1: Bioassays Applied in this compound Research

| Assay Type | Specific Assay | Purpose | Key Finding for this compound/Analogs |

|---|---|---|---|

| Enzymatic | Glycerol-3-phosphate Dehydrogenase Inhibition Assay | To identify and quantify the direct inhibition of a key metabolic enzyme. | This compound inhibits the enzyme with an IC50 of 4.5 µM. nih.gov |

| Cellular | Triglyceride Accumulation Assay (3T3-L1 cells) | To measure the effect on fat accumulation in an adipogenesis model. | Prevents triglyceride accumulation at micromolar concentrations. nih.gov |

| Cellular | Broth Microdilution Assay | To determine antimicrobial activity against pathogenic bacteria. | Adipostatin analogs show inhibitory activity against Gram-positive pathogens. nih.gov |

Advanced Chromatography and Mass Spectrometry for Metabolite Profiling

The structural elucidation of this compound and its related analogs has relied heavily on sophisticated analytical techniques. Advanced chromatographic methods coupled with high-resolution mass spectrometry (HRMS) are essential for isolating and identifying these natural products from complex microbial extracts. nih.gov

One innovative and highly specific method was developed to precisely determine the location of double bonds within the alkyl side chains of newly discovered adipostatins. nih.gov This technique involves the epoxidation of the olefinic bonds on a microgram scale using meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting derivatives are then subjected to fragmentation analysis using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). nih.gov The detection of a diagnostic fragment ion pair with a 16 Da mass difference allows for the unambiguous assignment of the double bond's position, a structural detail crucial for understanding structure-activity relationships. nih.gov

Genetic Engineering and Synthetic Biology Tools for Natural Product Research

Genetic engineering and synthetic biology offer powerful tools for natural product research, enabling the discovery of new compounds and the enhancement of their production. nih.govnih.gov This approach involves applying engineering principles to biological systems, often following a Design-Build-Test-Learn cycle. mdpi.com In the study of adipostatins, researchers utilized these tools to expand the chemical diversity of the compound family. nih.gov

By analyzing the genome of the producing organism, Streptomyces davawensis, a type III polyketide synthase (T3PKS) was identified as the enzyme responsible for assembling the characteristic alkylresorcinol core of adipostatins. nih.gov This enzyme condenses a long-chain acyl-CoA starter unit with three malonyl-CoA extenders. nih.gov In a key application of synthetic biology, this T3PKS gene was heterologously expressed in an E. coli host. nih.gov This strategy successfully repurposed the bacterial host into a cellular factory for producing adipostatins, leading to the isolation of nine additional analogs, including two previously unknown structures. nih.gov This demonstrates how genetic engineering can be used to generate novel derivatives of a natural product for further biological evaluation. nih.gov

In Vitro Cellular Models for Mechanistic Elucidation (e.g., Adipogenesis Models)

To understand the cellular mechanisms through which this compound exerts its effects, researchers employ specific in vitro models. The murine 3T3-L1 cell line is a widely used and validated model for studying adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. nih.gov

The use of this model was critical in demonstrating the anti-adipogenic activity of this compound. nih.gov Studies showed that the compound effectively prevented the accumulation of triglycerides in 3T3-L1 cells. nih.gov This finding provided direct evidence that this compound interferes with the process of fat storage at a cellular level, linking its enzymatic inhibition of glycerol-3-phosphate dehydrogenase to a functional outcome in a relevant cell type. nih.gov Such cellular models are invaluable for bridging the gap between molecular target inhibition and physiological effects.

Molecular Docking and Simulation Studies

Computational methods like molecular docking provide insights into how a ligand, such as this compound, might bind to its protein target at an atomic level. chemrevlett.com This virtual screening technique predicts the preferred orientation and binding affinity of a molecule within the active site of a receptor, which can help explain its biological activity and guide further experiments. nih.govchemrevlett.com

Molecular docking studies were performed to explore the potential binding of this compound to the main protease (3CLpro) of the SARS-CoV-2 virus, an enzyme critical for viral replication. nih.gov Using the known crystal structure of the 3CLpro protein, researchers conducted both blind docking, which surveys the entire protein surface for potential binding sites, and targeted docking, which focuses on a known inhibitor binding site. nih.gov These in silico analyses help to form hypotheses about the compound's binding mode and can explain differences in inhibitory activity observed between various adipostatin analogs. nih.gov While these computational predictions require experimental validation, they are a valuable tool for rapidly screening potential interactions and understanding structure-activity relationships. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Adipostatin A |

| This compound |

| Glycerol-3-phosphate |

| Malonyl-CoA |

| meta-chloroperoxybenzoic acid (m-CPBA) |

Future Perspectives and Research Opportunities for Adipostatin B

Exploration of Additional Molecular Targets and Biological Pathways

While Adipostatin B was first characterized by its inhibition of glycerol-3-phosphate dehydrogenase (GPDH) with an IC50 value of 4.5 µM, subsequent research has revealed a broader range of molecular interactions. nih.govebi.ac.uk This polypharmacology suggests that this compound and its related analogs can serve as valuable lead compounds for various therapeutic areas.

Key identified molecular targets for the adipostatin class include:

Glycerol-3-Phosphate Dehydrogenase (GPDH): The initial target identified, crucial for regulating adipocyte proliferation and triglyceride accumulation. nih.govbioaustralis.com

Asparaginyl-tRNA Synthetase: Adipostatins have shown inhibitory activity against the asparaginyl-tRNA synthetase of the filarial worm Brugia malayi, highlighting their potential as anti-parasitic agents. bioaustralis.comnih.gov

Phosphopantothenoylcysteine Synthetase (PPCS): Certain adipostatin analogs are potent inhibitors of PPCS, an enzyme in the bacterial coenzyme A (CoA) biosynthetic pathway, establishing them as potential antibacterial agents. nih.gov Notably, Adipostatins A and B showed minimal activity against PPCS, indicating that structural modifications are critical for this specific target engagement. nih.gov

SARS-CoV-2 Main Protease (3CLpro): In the search for anti-infective agents, this compound demonstrated dose-dependent inhibitory activity against the main protease of SARS-CoV-2, with an IC50 value of 13.0 µM. nih.govresearchgate.net Molecular docking studies suggest it binds to the substrate-binding pocket of the enzyme. nih.govresearchgate.net

Future research should focus on identifying additional cellular targets to fully understand the mechanism of action behind this compound's observed biological effects. For instance, the selective antibacterial activity of some adipostatins against Gram-positive bacteria suggests that molecules in this class might interfere with pathways unique to these organisms, such as peptidoglycan or fatty acid synthesis. nih.gov Unbiased screening of this compound and its analogs against diverse enzyme panels and in various cellular models could uncover novel biological pathways and therapeutic applications.

Rational Design and Synthesis of Novel Adipostatin Analogs

The existing body of research on adipostatins provides a solid foundation for the rational design of new analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the alkyl side chain—including its length, degree of unsaturation, and branching—have a significant impact on biological activity. nih.govmdpi.com

Key SAR insights that can guide future design include:

Alkyl Chain Structure: The inhibitory activity against Enterococcus faecalis is five to nine times more potent for adipostatins with branched alkyl tails compared to those with linear tails. nih.gov Conversely, the linear-tailed analogs are more effective against adult B. malayi worms. nih.gov

Chain Length: The length of the alkyl chain appears to influence antibacterial activity, as seen with Adipostatin 3, which has the shortest chain among tested analogs and displayed notable activity against K. pneumoniae. nih.gov

Target-Specific Requirements: Adipostatin E, a different analog, was found to be the most potent inhibitor of S. pneumoniae PPCS, with an IC50 of 0.93 µM, while Adipostatins A and B were largely inactive. nih.gov This highlights that specific structural features are required for interacting with different targets.

The total synthesis of Adipostatin A has been achieved, providing a chemical framework for creating designed analogs that are not readily accessible through biosynthesis. researchgate.net Future efforts in medicinal chemistry could focus on synthesizing a library of this compound analogs with systematic variations in the alkyl chain and substitutions on the resorcinol (B1680541) ring. These efforts could lead to the development of molecules with optimized activity against specific targets, such as viral proteases or bacterial enzymes, and improved pharmacological properties.

| Compound Class | Structural Feature | Impact on Biological Activity | Reference |

| Adipostatins | Branched Alkyl Tail | 5-9x more potent against E. faecalis | nih.gov |

| Adipostatins | Linear Alkyl Tail | More potent against adult B. malayi | nih.gov |

| Adipostatin E | Specific branched chain | Potent inhibition of S. pneumoniae PPCS (IC50 = 0.93 µM) | nih.gov |

| This compound | Isopentadecyl chain | Inhibition of SARS-CoV-2 3CLpro (IC50 = 13.0 µM) | nih.gov |

Strategies for Enhanced Biosynthetic Production and Diversification

Harnessing and engineering the biosynthetic machinery of adipostatins offers a powerful and sustainable route to both increase production yields and generate novel chemical diversity. nih.gov this compound is a polyketide synthesized by a type III polyketide synthase (PKS). nih.govresearchgate.net

Key strategies for biosynthetic enhancement and diversification include:

Heterologous Expression: The PKS gene responsible for adipostatin biosynthesis was identified in Streptomyces davawensis and successfully expressed in heterologous hosts. nih.gov Expression in Streptomyces coelicolor led to a higher yield of Adipostatins A and B compared to the native producer. nih.gov

Engineered Host Metabolism: When the PKS gene was expressed in Escherichia coli, the host's distinct pool of biosynthetic building blocks was utilized, resulting in the production of nine additional adipostatin analogs, including two previously unknown compounds. nih.govresearchgate.netnih.govportlandpress.com This highlights the potential of using engineered microbial hosts as platforms for generating chemical diversity.

Biosynthetic Gene Cluster Engineering: The biosynthetic gene cluster (BGC) for adipostatin in S. davaonensis contains not only the PKS but also a novel sulfotransferase (AdpST) and a 3'-phosphoadenosine-5'-phosphosulfate (PAPS) biosynthetic cassette. researchgate.net This AdpST enzyme was found to catalyze an unusual di-sulfation of the resorcinol head group, creating mono- and di-sulfated adipostatin analogs with altered polarity and solubility. researchgate.net Further exploration and engineering of such tailoring enzymes can generate novel derivatives.

Precursor-Directed Biosynthesis: Feeding synthetic building blocks that mimic native intermediates to the producing organism or a heterologous host can drive the production of specific, designed analogs. nih.gov

Future work can focus on optimizing fermentation conditions for the heterologous hosts, engineering the host's central metabolism to increase the supply of specific precursors, and applying combinatorial biosynthesis approaches by mixing and matching PKS enzymes and tailoring enzymes from different pathways to create a wider array of novel structures. nih.gov

Broader Applications in Chemical Biology Research

Beyond its direct therapeutic potential, this compound and its diverse analogs represent valuable tools for chemical biology research. As specific inhibitors of key enzymes, they can be used as chemical probes to dissect complex biological pathways and validate new drug targets. nih.gov

For example, the potent and specific inhibition of PPCS by adipostatin analogs validates this enzyme as a viable target for the development of new antibiotics. nih.gov A library of adipostatin variants with different alkyl chains and head groups could be used to probe the substrate-binding pockets of various enzymes, helping to elucidate the molecular basis of substrate recognition and catalysis.

Furthermore, the generation of modified adipostatins through biosynthesis provides a set of related molecules with varying activities. nih.govnih.gov This collection can be used in high-throughput screening campaigns to identify inhibitors for other enzymes or cellular processes, potentially uncovering unexpected biological functions and new therapeutic leads. The development of tagged versions of this compound could also facilitate target identification and proteomic studies to map its cellular interaction network.

Q & A

Q. What are the primary biochemical targets and mechanisms of action of Adipostatin B in metabolic research?

this compound, like its structural analog Adipostatin A, primarily inhibits glycerol-3-phosphate dehydrogenase (GPDH), a key enzyme in triglyceride biosynthesis. Experimental validation involves measuring IC50 values using enzyme inhibition assays (e.g., 4.1 µM for Adipostatin A in 3T3-L1 preadipocytes) and assessing triglyceride accumulation via Oil Red O staining . Researchers should compare dose-dependent inhibition across cell models (e.g., 3T3-L1 adipocytes vs. KB carcinoma cells) to confirm target specificity .

Q. What standard protocols exist for synthesizing this compound and confirming its structural integrity?

Synthesis typically follows a multi-step organic route involving etherification, acylation, and oxidation reactions, as demonstrated for Adipostatin A derivatives. Structural confirmation requires nuclear magnetic resonance (NMR) for proton environment analysis, infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight validation. Purity (>95%) should be verified via HPLC .

Q. Which cell models are most appropriate for initial screening of this compound's lipid-modulating effects?

The 3T3-L1 murine preadipocyte line is widely used to study adipogenesis and triglyceride accumulation. Researchers should differentiate cells into adipocytes using standard protocols (e.g., insulin, dexamethasone, and IBMX induction) and quantify lipid droplets via microscopy or spectrophotometry. Parallel cytotoxicity assays in non-adipogenic cell lines (e.g., fibroblasts) ensure specificity .

Advanced Research Questions

Q. How should researchers design dose-response studies to account for this compound's solubility limitations in aqueous environments?

Due to its hydrophobicity, this compound requires dissolution in organic solvents (e.g., DMSO or ethanol) followed by dilution in culture media (<0.1% solvent final concentration). Dose ranges should span 0.1–100 µM, with controls for solvent effects. Pre-incubation with serum albumin (to mimic physiological conditions) may improve solubility and activity reproducibility .

Q. What methodological approaches are recommended when reconciling contradictory results between this compound's in vitro potency and in vivo efficacy?

Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:

Q. What validation strategies are essential when investigating this compound's dual mechanisms as both a metabolic regulator and anti-parasitic agent?

For dual-mechanism studies:

- Conduct orthogonal assays: Measure GPDH inhibition alongside serine-tRNA synthetase activity (anti-parasitic target) in Brugia malayi models.

- Use genetic knockdown (siRNA) or knockout (CRISPR) to confirm target dependency.

- Apply isothermal titration calorimetry (ITC) to quantify binding affinities for each target .

Q. How can researchers ensure statistical rigor when analyzing this compound's dose-dependent effects?

- Perform power analysis a priori to determine sample size (e.g., ≥3 biological replicates).

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report variability as standard error of the mean (SEM) and include confidence intervals for IC50 values.

- For non-linear dose responses, apply four-parameter logistic regression .

Methodological Notes

- Solubility Optimization : Pre-saturate solvents with inert gases (e.g., nitrogen) to prevent oxidation during stock solution preparation .

- Data Contradiction Analysis : Compare results across studies by normalizing to positive controls (e.g., known GPDH inhibitors like mercurochrome) and accounting for assay conditions (pH, temperature) .

- Synthesis Reproducibility : Document reaction yields at each step (e.g., 35.2% total yield for Adipostatin A derivatives) and characterize intermediates via thin-layer chromatography (TLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.